molecular formula C12H8N2OS B414625 (1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone CAS No. 330468-35-4

(1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone

Cat. No.: B414625
CAS No.: 330468-35-4
M. Wt: 228.27g/mol
InChI Key: VQKYXZHQQUSKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone is a heterocyclic compound that combines the structural features of benzimidazole and thiophene Benzimidazole is known for its broad range of biological activities, while thiophene is a sulfur-containing aromatic compound

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include this compound, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and more . These activities suggest that the compound may interact with a variety of targets, depending on the specific biological context.

Mode of Action

Imidazole derivatives have been found to inhibit microtubule assembly formation in certain cancer cell lines . This suggests that the compound might interact with its targets, leading to changes in cellular processes such as cell division and growth.

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound may influence multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

The compound’s solubility in polar solvents suggests that it may have good bioavailability.

Result of Action

Imidazole derivatives have been found to show cytotoxicity against certain cancer cell lines , suggesting that the compound may induce cell death in these cells.

Action Environment

The compound’s solubility in polar solvents suggests that its action and stability may be influenced by the solvent environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone typically involves the condensation of an aromatic aldehyde with o-phenylenediamine, followed by cyclization and subsequent functionalization with thiophene derivatives. One common method includes:

    Condensation Reaction: An aromatic aldehyde reacts with o-phenylenediamine in the presence of an acid catalyst to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization under reflux conditions to form the benzimidazole core.

    Functionalization: The benzimidazole core is then functionalized with thiophene derivatives using a suitable coupling reagent.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a dihydrobenzimidazole derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydrobenzimidazole derivatives.

    Substitution Products: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

Chemistry: (1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Medicine: The compound’s pharmacological properties are being explored for the treatment of various diseases, including infections and cancer. Its dual functionality, derived from benzimidazole and thiophene, contributes to its therapeutic potential.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in optoelectronics.

Comparison with Similar Compounds

    (1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Similar in structure but with a phenyl group instead of a thiophene ring.

    (1H-benzo[d]imidazol-1-yl)(furan-2-yl)methanone: Contains a furan ring instead of a thiophene ring.

    (1H-benzo[d]imidazol-1-yl)(pyridin-2-yl)methanone: Features a pyridine ring in place of the thiophene ring.

Uniqueness: The presence of the thiophene ring in (1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone imparts unique electronic properties, making it more suitable for applications in optoelectronics and materials science. Additionally, the sulfur atom in the thiophene ring can participate in specific interactions with biological targets, enhancing the compound’s pharmacological profile.

Properties

IUPAC Name

benzimidazol-1-yl(thiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-12(11-6-3-7-16-11)14-8-13-9-4-1-2-5-10(9)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKYXZHQQUSKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone
Reactant of Route 3
Reactant of Route 3
(1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone
Reactant of Route 4
Reactant of Route 4
(1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone
Reactant of Route 5
(1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone
Reactant of Route 6
Reactant of Route 6
(1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.